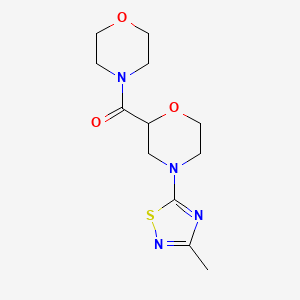![molecular formula C14H14ClF2N3 B12265931 4-chloro-1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12265931.png)
4-chloro-1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro group, a difluorophenyl group, and an azetidinyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Azetidinyl Intermediate: The azetidinyl intermediate can be synthesized by reacting 2,5-difluorobenzyl chloride with azetidine in the presence of a base such as sodium hydride.
Formation of the Pyrazole Ring: The pyrazole ring can be formed by reacting the azetidinyl intermediate with 4-chloropyrazole in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can yield oxidized or reduced derivatives of the compound.
Scientific Research Applications
4-chloro-1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(2,5-difluorophenyl)pyrazole
- 4-chloro-1-(2,5-difluorophenyl)azetidine
- 1-(2,5-difluorophenyl)-3-azetidinylpyrazole
Uniqueness
4-chloro-1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is unique due to the combination of its chloro, difluorophenyl, and azetidinyl groups attached to a pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C14H14ClF2N3 |
|---|---|
Molecular Weight |
297.73 g/mol |
IUPAC Name |
4-chloro-1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C14H14ClF2N3/c15-12-4-18-20(9-12)7-10-5-19(6-10)8-11-3-13(16)1-2-14(11)17/h1-4,9-10H,5-8H2 |
InChI Key |
KPVBCGQZDUNRHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)F)F)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12265850.png)
![3-[(4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12265854.png)

![4-{1-[2-(Cyclopentylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one](/img/structure/B12265867.png)
![4,5-Dimethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12265870.png)
![2-ethoxy-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B12265875.png)
![5-Fluoro-2-({1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B12265881.png)
![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12265886.png)
![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B12265904.png)
![2-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12265914.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B12265922.png)
![5-chloro-N-methyl-N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12265925.png)
![1-(2,3-dimethylphenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine](/img/structure/B12265938.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethoxy-1,3,5-triazine](/img/structure/B12265946.png)
